molecular formula C8H7Cl3 B14003713 Benzene, 2,3,5-trichloro-1,4-dimethyl CAS No. 35392-73-5

Benzene, 2,3,5-trichloro-1,4-dimethyl

Cat. No.: B14003713
CAS No.: 35392-73-5
M. Wt: 209.5 g/mol
InChI Key: VMMUHZZNIYRBPI-UHFFFAOYSA-N
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Description

Benzene, 2,3,5-trichloro-1,4-dimethyl is an aromatic compound characterized by a benzene ring substituted with three chlorine atoms and two methyl groups. This compound is part of a broader class of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields, including industrial chemistry and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,3,5-trichloro-1,4-dimethyl typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,4-dimethylbenzene (p-xylene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions often include a controlled temperature to ensure selective chlorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation followed by chlorination. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming chlorinated benzoic acids.

    Reduction: Reduction reactions may convert the chlorinated benzene ring to less chlorinated or dechlorinated products.

    Substitution: Electrophilic aromatic substitution is a common reaction, where the chlorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 2,3,5-trichloro-4-methylbenzoic acid.

    Reduction: Formation of 2,3,5-trichloro-1,4-dimethylcyclohexane.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene, 2,3,5-trichloro-1,4-dimethyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on biological systems, particularly in toxicology and environmental science.

    Medicine: Investigated for potential use in pharmaceuticals, although its chlorinated nature may limit its direct application due to toxicity concerns.

    Industry: Utilized in the production of specialty chemicals, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Benzene, 2,3,5-trichloro-1,4-dimethyl involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and methyl groups influence the electron density of the benzene ring, making it reactive towards electrophiles. The pathways involved include the formation of a sigma complex (benzenium ion) followed by deprotonation to restore aromaticity.

Comparison with Similar Compounds

    Benzene, 1,2,4-trichloro-5-methyl: Similar structure but different substitution pattern.

    Benzene, 1,3,5-trichloro-2,4-dimethyl: Another isomer with different chlorine and methyl group positions.

    Benzene, 2,4,6-trichloro-1,3-dimethyl: Differently substituted benzene derivative.

Uniqueness: Benzene, 2,3,5-trichloro-1,4-dimethyl is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of three chlorine atoms and two methyl groups in distinct positions makes it a valuable compound for studying the effects of substituents on aromatic systems.

Properties

IUPAC Name

1,3,4-trichloro-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c1-4-3-6(9)5(2)8(11)7(4)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMUHZZNIYRBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301159
Record name Benzene, 2,3,5-trichloro-1,4-dimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35392-73-5
Record name NSC141468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2,3,5-trichloro-1,4-dimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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